Cas no 1226430-40-5 (N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide)

N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a sulfonamide group and a piperidinyl substituent, providing structural diversity for drug discovery. The compound exhibits high purity and stability, making it suitable for research and development purposes.
N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide structure
1226430-40-5 structure
Product Name:N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide
CAS No:1226430-40-5
MF:C19H25N3O4S2
MW:423.549502134323
CID:5844199
PubChem ID:49676472
Update Time:2025-06-20

N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]pyridine-3-sulfonamide
    • N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide
    • VU0521839-1
    • N-(2-(1-tosylpiperidin-2-yl)ethyl)pyridine-3-sulfonamide
    • AKOS024520064
    • F5831-0215
    • 1226430-40-5
    • Inchi: 1S/C19H25N3O4S2/c1-16-7-9-18(10-8-16)28(25,26)22-14-3-2-5-17(22)11-13-21-27(23,24)19-6-4-12-20-15-19/h4,6-10,12,15,17,21H,2-3,5,11,13-14H2,1H3
    • InChI Key: UAJHXNLGOBJAMZ-UHFFFAOYSA-N
    • SMILES: C1=NC=CC=C1S(NCCC1CCCCN1S(C1=CC=C(C)C=C1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 423.12864863g/mol
  • Monoisotopic Mass: 423.12864863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 692
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 113Ų

N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide Pricemore >>

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Additional information on N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide

Professional Introduction to N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide (CAS No: 1226430-40-5)

N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1226430-40-5, represents a convergence of advanced organic chemistry and medicinal science. Its molecular structure, characterized by a pyridine core and sulfonamide functional groups, positions it as a promising candidate for various therapeutic applications.

The compound's structure is meticulously designed to interact with biological targets, making it a valuable asset in the quest for novel pharmaceutical agents. The presence of the 4-methylbenzenesulfonyl moiety contributes to its unique pharmacological properties, enabling it to modulate biological pathways effectively. This feature is particularly intriguing for researchers exploring treatments for neurological disorders, where precise targeting is crucial.

In recent years, there has been a surge in research focused on developing small molecules that can cross the blood-brain barrier (BBB) while maintaining high specificity. N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide has emerged as a compound of interest in this context. Its ability to navigate the complex environment of the BBB while exhibiting minimal off-target effects makes it an attractive option for drug design. The sulfonamide group, in particular, has been widely studied for its role in enhancing bioavailability and metabolic stability, which are critical factors in drug development.

One of the most compelling aspects of this compound is its potential application in the treatment of neurodegenerative diseases. Current research indicates that disruptions in neurotransmitter systems are often implicated in conditions such as Alzheimer's disease and Parkinson's disease. The molecular design of N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide suggests that it could interact with key enzymes and receptors involved in these pathways. For instance, studies have shown that sulfonamide derivatives can inhibit acetylcholinesterase, an enzyme whose overactivity is associated with Alzheimer's disease. This mechanism of action aligns well with the therapeutic goals of developing acetylcholinesterase inhibitors.

The compound's efficacy is further enhanced by its ability to form stable complexes with biological targets. This stability ensures prolonged interaction with the target proteins, leading to sustained pharmacological effects. In contrast to traditional small molecules that may exhibit rapid degradation or clearance from the system, N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide demonstrates promise in maintaining therapeutic levels over extended periods.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. The sulfonamide group has been recognized for its anti-inflammatory properties, which are attributed to its ability to modulate cytokine production and inhibit inflammatory pathways. By targeting these pathways, N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide could offer a novel therapeutic approach to managing inflammation-related diseases.

The synthesis of this compound involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The introduction of the pyridine ring and sulfonamide group necessitates precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are employed to construct the complex molecular framework efficiently.

In terms of pharmacokinetic properties, N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide exhibits favorable characteristics that make it suitable for clinical development. Studies have indicated that it possesses good solubility in both water and lipids, which enhances its absorption and distribution throughout the body. Additionally, its metabolic stability suggests that it can be cleared from the system without undergoing rapid degradation into inactive metabolites.

The potential therapeutic applications of this compound extend beyond neurological and inflammatory diseases. Research is ongoing into its efficacy against cancerous growths, where sulfonamide derivatives have demonstrated promising results as inhibitors of key enzymes involved in tumor proliferation. By targeting these enzymes, N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide could offer a new avenue for cancer treatment.

Economic considerations also play a significant role in evaluating the commercial viability of this compound. The cost-effectiveness of its synthesis and potential scalability are critical factors that will determine its adoption in pharmaceutical production. Advances in synthetic methodologies have made it possible to produce complex molecules like N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide more efficiently than ever before, reducing production costs and making large-scale manufacturing feasible.

The regulatory landscape surrounding new drug development presents both challenges and opportunities for compounds like N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide. Compliance with stringent safety and efficacy standards is essential before any clinical trials can be initiated. However, once these regulatory hurdles are cleared, the potential benefits derived from this compound could lead to significant advancements in patient care.

In conclusion, N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}pyridine-3-sulfonamide (CAS No: 1226430-40-5) represents a remarkable achievement in pharmaceutical chemistry. Its unique molecular structure and multifaceted pharmacological properties position it as a versatile tool for addressing various therapeutic challenges. As research continues to uncover new applications for this compound, its impact on medicine is likely to grow significantly.

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